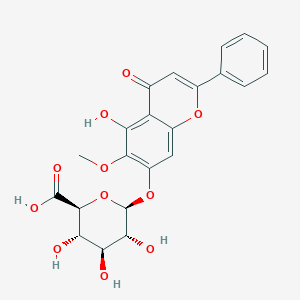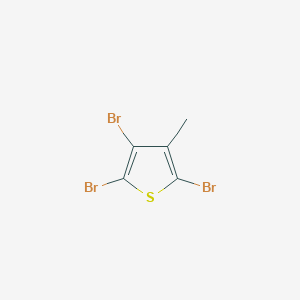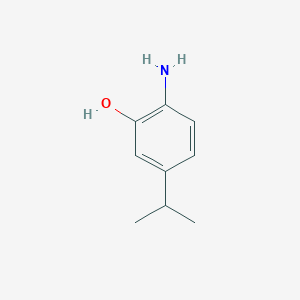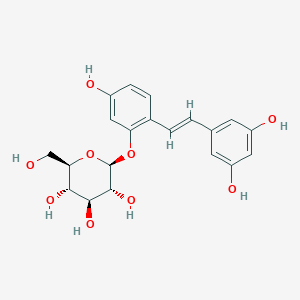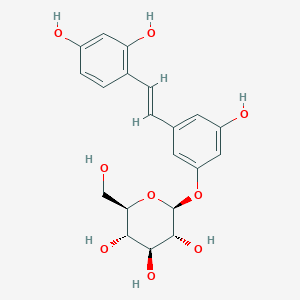
Physcion 8-glucoside
描述
Physcion 8-glucoside, also known as physcion 8-O-beta-D-glucoside, is a naturally occurring anthraquinone glycoside. It is commonly found in various plant species, particularly in the roots of Polygonum multiflorum and Rheum palmatum. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
科学研究应用
Physcion 8-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of anthraquinone glycosides in plant extracts.
Biology: It is studied for its role in plant defense mechanisms and its effects on plant growth and development.
Medicine: this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: It is used in the development of natural dyes and pigments due to its vibrant color and stability.
作用机制
Target of Action
Physcion 8-glucoside primarily targets two key proteins: 5α-reductase and P-glycoprotein (P-gp) . 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone, a potent androgen. P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance .
Mode of Action
this compound acts as an inhibitor of both 5α-reductase and P-gp. By inhibiting 5α-reductase, it can shorten the time of dorsal skin darkening and hair growth, improve hair follicle morphology, and significantly increase hair follicle count . In the case of P-gp, this compound downregulates its expression, thereby reducing drug resistance in cancer cells .
Biochemical Pathways
this compound interferes with the nuclear factor-κB (NF-κB) pathway . It decreases the quantity of phosphorylated-NF-κB p65 in cell total proteins and upregulates IKBα expression. Simultaneously, it decreases NF-κB p65 levels in nuclear proteins . This effect is related to inhibiting NF-κB from entering the nucleus and down-regulating the expression of P-gp protein .
Result of Action
The inhibition of 5α-reductase by this compound promotes hair growth . In the context of cancer, it enhances the sensitivity of paclitaxel-resistant ovarian cancer cells to paclitaxel . It also reduces P-gp expression in transplanted tumour tissue, thereby reducing drug resistance .
生化分析
Biochemical Properties
Physcion 8-glucoside interacts with various enzymes and proteins in the body. For example, it has been found to interfere with the nuclear factor-κB (NF-κB) pathway and downregulate P-glycoprotein expression . This interaction can enhance the sensitivity of drug-resistant cancer cells to chemotherapy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can induce ferroptosis in gastric cancer cells by upregulating reactive oxygen species (ROS) level, intracellular Fe2+ level, and malondialdehyde (MDA) generation . It also significantly enhances the protein level of glutaminase 2 (GLS2), an important transporter of glutamine to glutamate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit NF-κB p65 entry into the nucleus, which is related to its ability to enhance the sensitivity of drug-resistant cancer cells to chemotherapy . Additionally, it has been shown to suppress survivin expression via the miR-21/PTEN/Akt/GSK3β signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been found to significantly downregulate P-glycoprotein expression in drug-resistant ovarian cancer cells over a 24-hour period .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathways of anthraquinones, which include this compound, are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .
准备方法
Synthetic Routes and Reaction Conditions: Physcion 8-glucoside can be synthesized through the glycosylation of physcion (an anthraquinone derivative) with glucose. The reaction typically involves the use of a glycosyl donor, such as acetobromoglucose, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. The roots of Polygonum multiflorum or Rheum palmatum are commonly used. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
化学反应分析
Types of Reactions: Physcion 8-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form physcion, which is the aglycone form.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release physcion and glucose.
Reduction: It can be reduced to form dihydrothis compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly employed.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products:
Oxidation: Physcion
Hydrolysis: Physcion and glucose
Reduction: Dihydrothis compound
相似化合物的比较
Physcion 8-glucoside is unique among anthraquinone glycosides due to its specific glycosylation at the 8-position. Similar compounds include:
Emodin 8-glucoside: Similar in structure but with different glycosylation patterns.
Aloe-emodin 8-glucoside: Another anthraquinone glycoside with distinct biological activities.
Chrysophanol 8-glucoside: Shares the anthraquinone backbone but differs in glycosylation and functional groups.
Uniqueness: this compound’s unique glycosylation pattern contributes to its distinct biological activities, particularly its potent anticancer and anti-inflammatory effects .
属性
IUPAC Name |
1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGUTUUWXVZNM-DQMLXFRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415749 | |
| Record name | Physcion 8-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26296-54-8 | |
| Record name | Physcion 1-O-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26296-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physcion 8-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


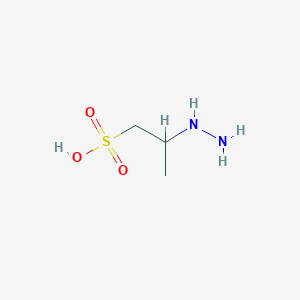
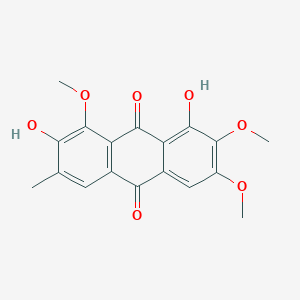
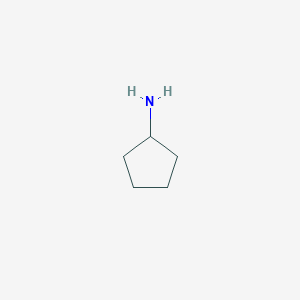
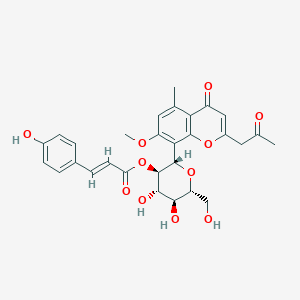
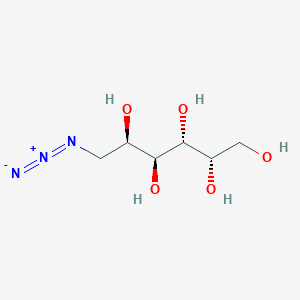
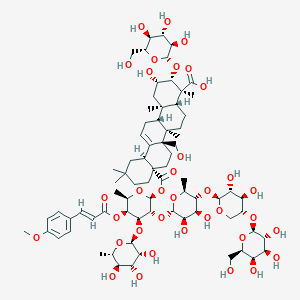
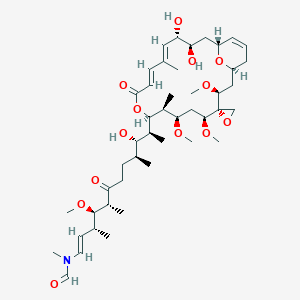
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
